(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H23N3S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Mirabegron Metabolism
Mirabegron, a β3-adrenoceptor agonist for treating overactive bladder, shows how a complex molecule undergoes absorption, metabolism, and excretion. A study involving healthy male volunteers after a single oral dose of [14C]mirabegron highlighted the drug's rapid absorption, with unchanged mirabegron accounting for approximately 22% of circulating radioactivity. The drug and its metabolites were recovered mainly as the unchanged form in urine and feces, showcasing the metabolic pathways relevant for similar compounds (Takusagawa et al., 2012).
Environmental and Occupational Health
Xenobiotic Exposure from Food Processing
A study on the intake of xenobiotics, including heterocyclic amines (HCAs) and polycyclic aromatic hydrocarbons (PAHs), from food processing provides insight into the dietary sources and health implications of chemical exposures similar to the specified compound. This research helps understand how dietary and lifestyle factors influence the intake of potentially hazardous compounds and their metabolism in humans (Zapico et al., 2022).
Antithyroid Drug Use Trends
Shifts in Prescribing Practices for Antithyroid Drugs
An analysis of the use of methimazole and propylthiouracil, drugs with mechanisms of action potentially relevant to the metabolism and effects of the specified compound, reveals trends in pharmacological treatment preferences over time. This study showcases the evolving landscape of drug use in treating conditions like hyperthyroidism, which may also reflect broader shifts in the application of similar compounds (Emiliano et al., 2010).
properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-14-6-7-20(16(3)8-14)21-13-27-23(26-21)19(11-24)12-25-22-17(4)9-15(2)10-18(22)5/h6-10,12-13,25H,1-5H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCJEVTKSZYJX-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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